Flavaspidic acid AB

Description

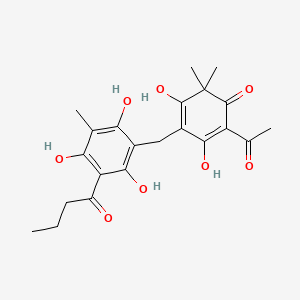

Structure

3D Structure

Properties

CAS No. |

3761-64-6 |

|---|---|

Molecular Formula |

C22H26O8 |

Molecular Weight |

418.4 g/mol |

IUPAC Name |

2-acetyl-4-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C22H26O8/c1-6-7-13(24)15-17(26)9(2)16(25)11(18(15)27)8-12-19(28)14(10(3)23)21(30)22(4,5)20(12)29/h25-29H,6-8H2,1-5H3 |

InChI Key |

PPRFIMGXDRYLGD-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)C)O |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)C)O |

Origin of Product |

United States |

Scientific Research Applications

Antibacterial Activity

Flavaspidic acid AB has demonstrated significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains.

Minimum Inhibitory Concentrations (MIC)

- The MIC values for this compound range from 12 to 20 μg/ml , depending on the target microorganism .

- In studies, this compound exhibited potent activity against MRSA, with bioactivity-guided fractionations revealing it as a key component in the antibacterial effects observed in extracts from D. crassirhizoma .

Case Studies

- Study on Anti-MRSA Activity :

- Inhibition of Melanin Production :

- Impact on Immune Response :

Comparative Analysis of Related Compounds

| Compound | MIC (μg/ml) | Antimicrobial Activity | Other Notable Effects |

|---|---|---|---|

| This compound | 12-20 | Strong against MRSA | Antioxidant activity |

| Northis compound | 32.2 | Moderate against leukemia | Inhibits melanin production |

| Flavaspidic Acid BB | 5-480 | Effective against S. haemolyticus | Biofilm inhibition |

Preparation Methods

Natural Extraction Techniques

Solvent Extraction from Dryopteris crassirhizoma

Flavaspidic acid AB is traditionally isolated from the rhizomes of Dryopteris crassirhizoma via sequential solvent extraction. The process involves:

- Methanol Extraction : Dried rhizomes are macerated in methanol (MeOH) at 60°C for 24 hours, yielding a crude extract rich in phloroglucinol derivatives.

- Partitioning : The methanol extract is partitioned with ethyl acetate (EtOAc) and water, concentrating this compound in the organic phase.

- Chromatographic Purification :

Yield and Efficiency

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Methanol Extraction | 4.41 | 30–40 |

| Ethyl Acetate Partition | 3.46 | 50–60 |

| Silica Gel Chromatography | 1.12 | 80–85 |

| Sephadex LH-20 | 0.89 | >95 |

This method is limited by low yields (0.89% final) and high solvent consumption but remains vital for obtaining authentic natural product benchmarks.

Semi-Synthetic Approaches

Modification of Natural Precursors

This compound can be derived from structurally related phloroglucinols via targeted acylations:

- Northis compound as a Precursor :

- Enzymatic Tailoring :

- Acyltransferases from Aspergillus niger selectively esterify the phloroglucinol core, though yields remain suboptimal (≤40%).

Total Organic Synthesis

Retrosynthetic Analysis

The bicyclic structure of this compound is dissected into two key fragments:

Stepwise Synthesis from Phloroglucinol

A 2020 study demonstrated a 14.7% overall yield via the following sequence:

Synthesis of 2-Methyl-4-Butyrylphloroglucinol

- Vilsmeier-Haack Reaction : Phloroglucinol is formylated at C-2 using POCl₃/DMF (0°C, 4 hours).

- Reduction : The formyl group is reduced to methyl with NaBH₄/EtOH (60°C, 2 hours).

- Acylation : Butyryl chloride is introduced at C-4 using AlCl₃ as a catalyst (25°C, 6 hours).

Construction of the Flavaspidic Acid Fragment

- Acylation : 2-Methyl-4-butyrylphloroglucinol is acetylated at C-6 with acetyl chloride.

- Alkylation : The intermediate is alkylated with methyl iodide at C-4 and C-4'.

- Deacylation : Selective removal of the C-6 acetyl group via NaOH/MeOH (0°C, 1 hour).

Final Cyclization

The flavaspidic acid fragment is treated with N,N-dimethylmethyleneammonium iodide in THF, inducing cyclization to form the bicyclic structure.

Reaction Optimization

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 0°C, 4 h | 62 |

| Reduction | NaBH₄, EtOH | 60°C, 2 h | 85 |

| Acylation | Butyryl chloride, AlCl₃ | 25°C, 6 h | 73 |

| Cyclization | Me₂N⁺CH₂I⁻ | THF, reflux, 8 h | 58 |

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Purity (%) |

|---|---|---|---|

| Natural Extraction | 0.89 | Low | >95 |

| Semi-Synthesis | 40–78 | Moderate | 85–90 |

| Total Synthesis | 14.7 | High | >99 |

Total synthesis offers superior purity and reproducibility but requires multi-step optimization. Semi-synthesis balances yield and complexity, while natural extraction remains irreplaceable for obtaining stereochemically authentic material.

Industrial and Pharmacological Applications

Antibacterial Formulations

This compound is formulated into topical creams (1–2% w/w) targeting methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 12–20 µg/mL.

Antioxidant Supplements

Encapsulation in liposomes (50–100 nm diameter) enhances bioavailability, achieving IC₅₀ values of 13.1 mM in lipid peroxidation assays.

Q & A

Q. How is Flavaspidic Acid AB identified and characterized in natural extracts?

this compound is identified using high-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS). Key parameters include:

- Retention time : 6.94 minutes .

- Observed mass : 419.16959 Da (MS2 and MS3 fragmentation patterns shown below).

| Fragmentation Stage | Key Peaks (m/z) | Relative Intensity (%) |

|---|---|---|

| MS2 [419] | 197 (100), 211 (61), 223 (9) | |

| MS3 [419→197] | 179 (100), 155 (18), 151 (8), 113 (7) |

For validation, compare with reference standards and confirm purity via nuclear magnetic resonance (NMR) spectroscopy .

Q. What analytical techniques are recommended for quantifying this compound?

- Quantitative HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) and UV detection at 254 nm .

- Validation : Ensure linearity (R² > 0.99), precision (RSD < 5%), and recovery rates (90–110%) per ICH guidelines .

- Cross-validation : Pair with ESI-MS to confirm structural integrity .

Q. What are the primary natural sources of this compound?

this compound is isolated from Dryopteris crassirhizoma Nakai (East Asian fern), often alongside related phloroglucinol derivatives like Northis compound . Extraction protocols typically involve methanol or ethanol maceration, followed by silica gel chromatography .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

- Critical analysis : Compare experimental conditions (e.g., cell lines, dosage, solvent controls) across studies. For example, anti-MRSA activity may vary due to bacterial strain specificity .

- Statistical rigor : Apply multivariate analysis to isolate confounding variables (e.g., purity, solubility) .

- Reproducibility : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

Q. What strategies optimize the synthesis of this compound derivatives?

- Scaffold modification : Introduce substituents at the phloroglucinol core to enhance stability or bioavailability. For example, methylation at the C-5 position improves lipophilicity .

- Green chemistry : Use microwave-assisted synthesis to reduce reaction time and improve yield .

- Analytical validation : Confirm derivative identity via tandem MS and X-ray crystallography .

Q. How to design experiments to study this compound's pharmacological mechanisms?

- In vitro models : Use primary cell cultures (e.g., human hepatocytes for toxicity screening) with dose-response curves (IC₅₀ calculations) .

- Molecular docking : Predict binding affinity to targets (e.g., bacterial DNA gyrase) using AutoDock Vina .

- In vivo validation : Employ murine infection models with pharmacokinetic profiling (e.g., AUC, half-life) .

Methodological Considerations

- Data reporting : Follow the Beilstein Journal of Organic Chemistry guidelines for experimental details, including full spectral data in supplementary materials .

- Ethical compliance : For studies involving human/animal subjects, adhere to institutional review board (IRB) protocols and declare conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.